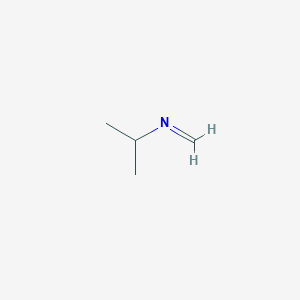
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate is a pharmaceutical intermediate compound used in the preparation of nilotinib, a transactivation inhibitor targeting BCR-ABL, c-kit, and PDGF. This compound is significant in the treatment of various types of leukemia, including chronic myelogenous leukemia (CML) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate involves several steps. One common method includes the reaction of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in 1-butanol under a nitrogen atmosphere. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling, sodium hydroxide solution is added, and the mixture is heated again to reflux temperature. Hydrochloric acid is then added, and the product is filtered, washed, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .
Applications De Recherche Scientifique
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate involves its role as an intermediate in the synthesis of nilotinib. Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. By targeting this protein, nilotinib effectively reduces the growth and spread of leukemia cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Another intermediate used in the synthesis of nilotinib.
Ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate: A closely related compound with similar applications.
Uniqueness
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate is unique due to its specific structure, which makes it an essential intermediate in the synthesis of nilotinib. Its ability to target multiple pathways involved in leukemia makes it a valuable compound in medical research and pharmaceutical applications .
Propriétés
Formule moléculaire |
C18H16N4O2 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
ethyl 3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate |
InChI |
InChI=1S/C18H16N4O2/c1-2-24-17(23)13-5-3-7-15(11-13)21-18-20-10-8-16(22-18)14-6-4-9-19-12-14/h3-12H,2H2,1H3,(H,20,21,22) |
Clé InChI |
MFCLKMZXERVGFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[1,3]Dioxolan-2-yl-2-nitro-phenol](/img/structure/B8305049.png)
![[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate](/img/structure/B8305053.png)
![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)

![[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea](/img/structure/B8305061.png)
